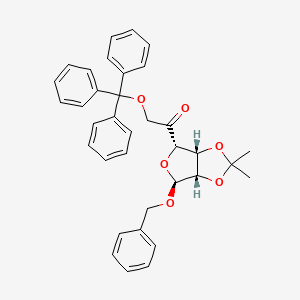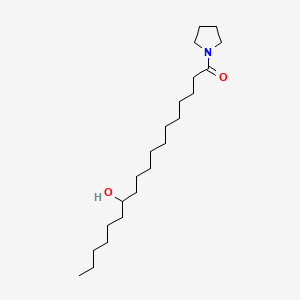
8-Hydroxy-1-methylquinolinium iodide propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-1-methylquinolinium iodide propylcarbamate is a chemical compound with the molecular formula C14H17N2O2.I and a molecular weight of 372.2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1-methylquinolinium iodide propylcarbamate typically involves the following steps:
Starting Material: The synthesis begins with 8-hydroxyquinoline, which is a common precursor for many quinoline derivatives.
Methylation: The 8-hydroxyquinoline undergoes methylation to introduce a methyl group at the nitrogen atom, forming 8-hydroxy-1-methylquinoline.
Iodination: The methylated compound is then reacted with iodine to form 8-hydroxy-1-methylquinolinium iodide.
Carbamoylation: Finally, the iodide compound is treated with propyl isocyanate to introduce the propylcarbamate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-1-methylquinolinium iodide propylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolinium ion back to the corresponding quinoline.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of quinoline-based compounds with different functional groups.
Scientific Research Applications
8-Hydroxy-1-methylquinolinium iodide propylcarbamate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other quinoline derivatives and as a reagent in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Hydroxy-1-methylquinolinium iodide propylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chemical properties but lacks the methyl and propylcarbamate groups.
1-Methylquinolinium iodide: Similar structure but without the hydroxyl and propylcarbamate groups.
8-Hydroxyquinoline N-oxide: An oxidized derivative with different reactivity and applications.
Uniqueness
8-Hydroxy-1-methylquinolinium iodide propylcarbamate is unique due to the presence of both the hydroxyl and propylcarbamate groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
71349-83-2 |
|---|---|
Molecular Formula |
C14H17IN2O2 |
Molecular Weight |
372.20 g/mol |
IUPAC Name |
(1-methylquinolin-1-ium-8-yl) N-propylcarbamate;iodide |
InChI |
InChI=1S/C14H16N2O2.HI/c1-3-9-15-14(17)18-12-8-4-6-11-7-5-10-16(2)13(11)12;/h4-8,10H,3,9H2,1-2H3;1H |
InChI Key |
FQEGHMJAVWSHJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OC1=CC=CC2=C1[N+](=CC=C2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


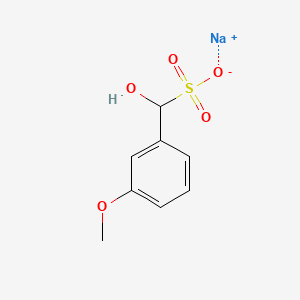
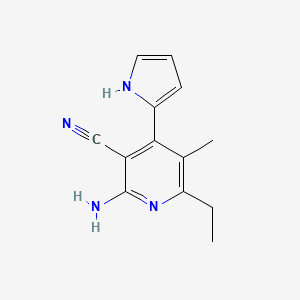
![2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro-](/img/structure/B13809034.png)

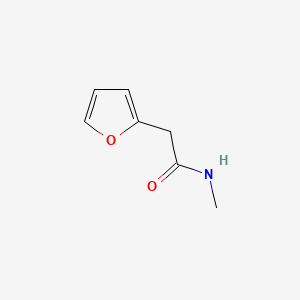

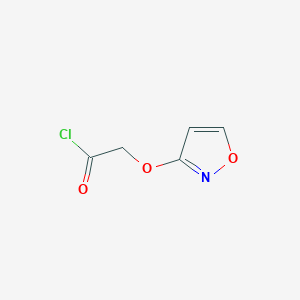
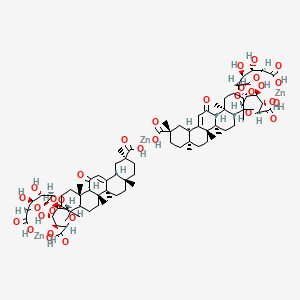
![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
methanone](/img/structure/B13809100.png)
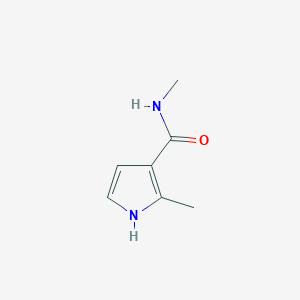
![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
